molecular formula C14H16N2O6 B5234928 METHYL 3-NITRO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}BENZOATE

METHYL 3-NITRO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}BENZOATE

Cat. No.: B5234928
M. Wt: 308.29 g/mol
InChI Key: WDFMNNPFDGBHGU-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a nitro group, a carbamoyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The resulting methyl 3-nitrobenzoate is then subjected to further reactions to introduce the carbamoyl and oxolane groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate can undergo several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

    Reduction: Methyl 3-amino-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoic acid.

Scientific Research Applications

Methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the carbamoyl and oxolane groups.

    Methyl 3-amino-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate: The reduced form of the compound.

    3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoic acid: The hydrolyzed form of the compound.

Uniqueness

Methyl 3-nitro-5-{[(oxolan-2-yl)methyl]carbamoyl}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxolane ring and carbamoyl group distinguishes it from simpler nitrobenzoate derivatives, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-nitro-5-(oxolan-2-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h5-7,12H,2-4,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFMNNPFDGBHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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